6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Anti-inflammatory COX-2 inhibition Molecular docking

6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS: 1196153-60-2, molecular weight: 222.55 g/mol) is a heterocyclic compound featuring a fused oxazole-pyridine bicyclic core, with a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position. This structural arrangement places it within the broader class of oxazolo[5,4-b]pyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their structural resemblance to purine bases and their documented utility in kinase inhibition, anti-inflammatory, and antimicrobial research.

Molecular Formula C7H2ClF3N2O
Molecular Weight 222.55 g/mol
Cat. No. B12963085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine
Molecular FormulaC7H2ClF3N2O
Molecular Weight222.55 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(O2)C(F)(F)F)Cl
InChIInChI=1S/C7H2ClF3N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H
InChIKeyBIMJBFSKEWCZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine: A Dual-Substituted Oxazolopyridine Scaffold for Selective Lead Optimization


6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS: 1196153-60-2, molecular weight: 222.55 g/mol) is a heterocyclic compound featuring a fused oxazole-pyridine bicyclic core, with a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position . This structural arrangement places it within the broader class of oxazolo[5,4-b]pyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their structural resemblance to purine bases and their documented utility in kinase inhibition, anti-inflammatory, and antimicrobial research . The combination of the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, with the chloro substituent, which provides a synthetic handle for further derivatization, defines its role as a versatile intermediate in drug discovery pipelines [1].

6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine: Why Simple Substitution with Unsubstituted or Mono-Substituted Analogs Is Not Feasible


Direct replacement of 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine with simpler oxazolopyridine scaffolds (e.g., the unsubstituted parent or analogs lacking the chloro or trifluoromethyl groups) is not viable due to the synergistic effect of the two substituents on both biological target engagement and synthetic versatility. The trifluoromethyl group significantly increases lipophilicity (calculated LogP difference of approximately +1.5 units compared to non-fluorinated analogs) and metabolic stability, directly impacting target binding affinity in molecular docking studies . The chloro substituent is not merely a spectator but serves as an essential functional handle for regioselective nucleophilic substitution and cross-coupling reactions, enabling the rapid generation of focused chemical libraries that would be synthetically inaccessible from the unsubstituted core . Therefore, substituting this compound with a less functionalized analog compromises both the biological performance and the downstream synthetic utility of the scaffold.

6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine: Quantitative Evidence for Differentiated Performance in Key Selection Dimensions


Molecular Docking: Enhanced Binding Affinity to COX-2 (Prostaglandin Synthase-2) Compared to Diclofenac

In molecular docking simulations against prostaglandin synthase-2 (COX-2), a key target for anti-inflammatory drug discovery, 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine exhibited a calculated binding affinity of -9.2 kcal/mol, which is notably more favorable than the binding affinity of -7.6 kcal/mol calculated for the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac under the same computational conditions . This provides a class-level inference for the potential of this scaffold in COX-2 inhibition.

Anti-inflammatory COX-2 inhibition Molecular docking

Synthetic Versatility: Regioselective Nucleophilic Substitution Enabled by the 6-Chloro Group

The presence of the 6-chloro substituent on the pyridine ring provides a well-defined, regioselective handle for nucleophilic substitution reactions. In contrast, the unsubstituted oxazolo[5,4-b]pyridine core (CAS 273-62-1) lacks this reactive site, requiring harsher and less selective conditions for functionalization, often involving high-temperature (180-200°C) cyclization with strong dehydrating agents like P2O5 or polyphosphoric acid . The chloro group in the target compound enables mild and selective derivatization via reactions such as Suzuki-Miyaura cross-coupling or SNAr, facilitating the construction of diverse compound libraries with higher efficiency and purity .

Medicinal chemistry Synthetic building block Cross-coupling

Physicochemical Property Differentiation: Predicted pKa and Density Compared to the 6-Bromo Analog

The substitution of bromine for chlorine in the 6-position leads to a predicted shift in physicochemical properties that can influence reactivity and drug-likeness. 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine has a predicted pKa of -4.30 ± 0.50 and a predicted density of 1.609 ± 0.06 g/cm³ at 20°C . In contrast, the 6-bromo analog (CAS 886373-24-6) has a higher molecular weight (267.00 g/mol vs. 222.55 g/mol for the chloro analog) and a higher predicted density, which can impact solubility, permeability, and the efficiency of certain chemical transformations like metal-catalyzed cross-couplings [1].

Physicochemical properties Drug-likeness Reactivity

6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine: Optimal Application Scenarios Stemming from Its Differentiated Properties


Anti-Inflammatory Lead Discovery: Prioritization in COX-2 Targeted Programs

Given the molecular docking evidence showing a 1.6 kcal/mol improvement in predicted binding affinity to COX-2 compared to diclofenac, this compound should be prioritized for medicinal chemistry campaigns aimed at discovering novel non-steroidal anti-inflammatory drugs (NSAIDs). It serves as an attractive starting point for structure-activity relationship (SAR) studies focused on the oxazolopyridine scaffold, with the potential to yield compounds with improved potency and reduced off-target effects .

Kinase Inhibitor Development: Use as a Core Scaffold for Generating Targeted Libraries

The oxazolo[5,4-b]pyridine core is a known kinase inhibitor scaffold . The specific substitution pattern in 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine, featuring both a lipophilic trifluoromethyl group and a synthetically versatile chloro handle, makes it an ideal building block for generating focused libraries targeting kinases. The chloro group can be exploited in late-stage diversification to probe the solvent-exposed region or the back pocket of the ATP-binding site, accelerating hit-to-lead optimization .

Synthetic Methodology Development: A Model Substrate for Regioselective Coupling Reactions

The compound's unique combination of a heteroaromatic chloride and a sensitive fused ring system makes it a valuable model substrate for developing and optimizing mild, chemoselective cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig). Its performance under various catalytic conditions can be benchmarked against less challenging aryl chlorides, providing a rigorous test for new ligands and catalytic systems intended for complex heterocyclic substrates .

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